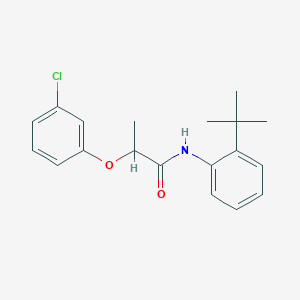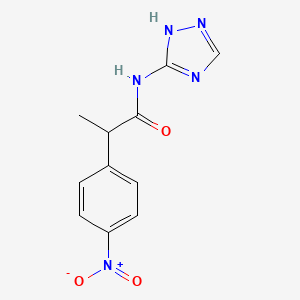![molecular formula C29H36N2O8 B4076994 1-[3-(1-naphthyloxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4076994.png)
1-[3-(1-naphthyloxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
Descripción general
Descripción
1-[3-(1-naphthyloxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate, commonly known as NTB, is a chemical compound that belongs to the piperazine family. It is a selective serotonin receptor agonist that has been widely used in scientific research for its unique pharmacological properties.
Mecanismo De Acción
NTB acts as a partial agonist at the 5-HT1A receptor subtype, which is coupled to the G-protein-coupled receptor signaling pathway. It activates the receptor by binding to the orthosteric site, leading to the activation of downstream signaling pathways that regulate intracellular calcium levels and protein kinase activity. NTB has been shown to enhance the release of serotonin and other neurotransmitters, which can modulate neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
NTB has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce anxiety-like behavior and improve cognitive function in animal models. NTB has also been shown to enhance the proliferation and differentiation of neural stem cells, which can contribute to neurogenesis and brain repair. Additionally, NTB has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NTB in lab experiments include its high affinity and selectivity for the 5-HT1A receptor subtype, its ability to modulate neurotransmitter release and synaptic plasticity, and its neuroprotective effects. However, there are also limitations to using NTB, such as its potential off-target effects and the need to optimize dosing and administration protocols.
Direcciones Futuras
There are several future directions for the use of NTB in scientific research. One area of interest is the role of NTB in the regulation of mood and anxiety disorders, as well as its potential therapeutic applications in these conditions. Another area of interest is the use of NTB in the study of neurogenesis and brain repair, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, there is a need for further optimization of dosing and administration protocols to maximize the efficacy and safety of NTB in lab experiments.
Conclusion:
In conclusion, NTB is a unique chemical compound that has been widely used in scientific research for its pharmacological properties. Its high affinity and selectivity for the 5-HT1A receptor subtype make it a valuable tool for studying the role of serotonin receptors in various physiological and pathological conditions. NTB has a wide range of biochemical and physiological effects, including its ability to modulate neurotransmitter release and synaptic plasticity, enhance neurogenesis, and provide neuroprotection. While there are limitations to using NTB in lab experiments, its potential for therapeutic applications and future directions for research make it an exciting area of study in the field of neuroscience.
Aplicaciones Científicas De Investigación
NTB has been extensively used in scientific research to study the role of serotonin receptors in various physiological and pathological conditions. It has been shown to have high affinity and selectivity for the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. NTB has also been used to study the effects of serotonin receptors on neurogenesis, synaptic plasticity, and cognition.
Propiedades
IUPAC Name |
1-(3-naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4.C2H2O4/c1-30-25-13-12-22(26(31-2)27(25)32-3)20-29-17-15-28(16-18-29)14-7-19-33-24-11-6-9-21-8-4-5-10-23(21)24;3-1(4)2(5)6/h4-6,8-13H,7,14-20H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNIYTXPZUQCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCCOC3=CC=CC4=CC=CC=C43)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-{[4-(methylthio)phenyl]sulfonyl}indoline](/img/structure/B4076914.png)
![N-allyl-N-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4076929.png)
![1-[2-(3-phenoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4076936.png)
![dimethyl 4-[4-(acetylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4076956.png)
![1-[2-(4-nitrophenyl)propanoyl]pyrrolidine](/img/structure/B4076973.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide](/img/structure/B4076979.png)
![1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane oxalate](/img/structure/B4076986.png)


![1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4077013.png)



![2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)
